molecular formula C8H17BrO3 B6596299 1-Hexanol, 6-bromo-, acetate CAS No. 8052-41-3

1-Hexanol, 6-bromo-, acetate

Cat. No.: B6596299
CAS No.: 8052-41-3
M. Wt: 241.12 g/mol
InChI Key: ORSNIUUONGZHEH-UHFFFAOYSA-N
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Description

1-Hexanol, 6-bromo-, acetate is an organic compound with the chemical formula C8H15BrO2. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and acetone but insoluble in water. This compound is commonly used as a reagent in organic synthesis, particularly in esterification, etherification, and acetal formation reactions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Hexanol, 6-bromo-, acetate are not fully elucidated. It is known to play a role in various biochemical reactions. It can act as a reagent for synthesizing diverse organic compounds, including pharmaceuticals, flavorings, fragrances, brominated polymers, brominated polyesters, and biochemicals such as brominated fatty acids, steroids, and peptides .

Cellular Effects

The cellular effects of this compound are still under investigation. Preliminary studies have shown that it has multifaceted impacts on organisms. Notably, it has shown enzyme inhibition properties, induces cell death, and can impede protein synthesis .

Molecular Mechanism

The precise mechanism of action of this compound is not entirely elucidated. Its reactivity is attributed to the bromine atom within the molecule. This bromine atom serves as a nucleophile, initiating substrate attack and generating a bromonium ion, which can undergo diverse reactions contingent upon the reaction conditions .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is used as a cross-linker to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry .

Chemical Reactions Analysis

1-Hexanol, 6-bromo-, acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-Hexanol, 6-bromo-, acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functionality as both an ester and a brominated compound, making it versatile for various synthetic applications.

Properties

IUPAC Name

acetic acid;6-bromohexan-1-ol
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InChI

InChI=1S/C6H13BrO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

ORSNIUUONGZHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

CC(=O)O.C(CCCBr)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C8H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
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Molecular Weight

241.12 g/mol
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Physical Description

Stoddard solvent appears as a clear colorless mixture with a strong odor. Insoluble in water and about the same density as water. Flash point over 100 °F. Avoid exposure. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a kerosene-like odor. Stoddard solvent is a mixture of straight and branched chain paraffins (48%), naphthenes (38%) and aromatic hydrocarbons (14%).The odor threshold is 1 to 30 ppm. [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a kerosene-like odor.
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Boiling Point

320 to 390 °F at 760 mmHg (USCG, 1999), Boiling range: 150-210 °C, Distillation range: initial boiling point (min): 149 °C, 50% recovered (max): 208 °C, 130-230 °C, 309-396 °F
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Flash Point

110 °F (USCG, 1999), 110 °F, 100-104 °F (38-60 °C) (Closed cup), 21 °C, 102-110 °F
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Solubility

Insoluble (NIOSH, 2023), Miscible with absolute alcohol, benzene, ether, chloroform, carbon tetrachloride, carbon disulfide, and some oils (not castor oil), Solubility in water: 0.01%, Solubility in water: none, Insoluble
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density: 0.75-0.85, Relative density (water = 1): 0.765-0795, 0.78
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Vapor Density

Relative vapor density (air = 1): 4.5-5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 1.5 [mmHg], 0.2 kPa (1.5 mm Hg) @ 25 °C, Vapor pressure, kPa at 20 °C: 0.1-1.4
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Color/Form

Clear colorless liquid

CAS No.

8052-41-3
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Record name STODDARD SOLVENT
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0361
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STODDARD SOLVENT
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/709
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Stoddard solvent
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/WJ882F48.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

Freezing point: -70 °C, 102-110 °F
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. V21 (1983) 381
Record name STODDARD SOLVENT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. V21 (1983) 381
Record name STODDARD SOLVENT
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/709
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexanol, 6-bromo-, acetate
Reactant of Route 2
1-Hexanol, 6-bromo-, acetate
Reactant of Route 3
1-Hexanol, 6-bromo-, acetate
Reactant of Route 4
1-Hexanol, 6-bromo-, acetate
Reactant of Route 5
1-Hexanol, 6-bromo-, acetate
Reactant of Route 6
1-Hexanol, 6-bromo-, acetate

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